molecular formula C9H9F2NO2 B1453644 Methyl 2-amino-2-(2,4-difluorophenyl)acetate CAS No. 1218349-73-5

Methyl 2-amino-2-(2,4-difluorophenyl)acetate

Cat. No. B1453644
CAS RN: 1218349-73-5
M. Wt: 201.17 g/mol
InChI Key: CGRHYXPEKOXTLE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,4-difluorophenyl)acetate , also known by its IUPAC name methyl ®-2-amino-2-(2,4-difluorophenyl)acetate hydrochloride , is a chemical compound with the molecular formula C9H10ClF2NO2 . It is a solid substance that is typically sealed and stored at room temperature . The compound’s structure consists of an amino group, a difluorophenyl ring, and an acetate moiety.


Molecular Structure Analysis

  • InChI Code : 1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11

Scientific Research Applications

  • Synthesis Techniques : Optimized synthesis techniques for related compounds, such as Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, have been developed. These studies provide insights into the synthesis process of similar compounds, which can be applied to Methyl 2-amino-2-(2,4-difluorophenyl)acetate (Wang Guo-hua, 2008).

  • Pharmacological Synthesis : Research on compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, used in the synthesis of Clopidogrel sulfate, highlights the importance of these compounds in the pharmaceutical industry (Hu Jia-peng, 2012).

  • Photopolymerization Application : Methyl 2-amino-2-(2,4-difluorophenyl)acetate derivatives have been proposed for use in nitroxide-mediated photopolymerization, demonstrating its potential in materials science and polymer chemistry (Y. Guillaneuf et al., 2010).

  • Enzymatic Hydrolysis : Studies on enzymatic hydrolysis of similar compounds, such as methyl d,l-3,3-difluorophenyl alanate, provide insights into the biochemical properties and potential applications of Methyl 2-amino-2-(2,4-difluorophenyl)acetate in the field of biochemistry (A. Ayi et al., 1995).

  • Catalysis in Chemical Reactions : The catalytic role of compounds related to Methyl 2-amino-2-(2,4-difluorophenyl)acetate in hydrolysis reactions has been explored, indicating potential applications in chemical synthesis (L. Deady, W. Finlayson, 1983).

  • Anticancer Research : Research on amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to Methyl 2-amino-2-(2,4-difluorophenyl)acetate, has shown potential applications in developing anticancer drugs (T. S. Basu Baul et al., 2009).

  • Structural Analysis : Studies involving the crystal structure analysis of related compounds provide valuable information about the physical and chemical properties of Methyl 2-amino-2-(2,4-difluorophenyl)acetate, which can be useful in various scientific applications (J. Burns, E. Hagaman, 1993).

Safety and Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

methyl 2-amino-2-(2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRHYXPEKOXTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2,4-difluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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